molecular formula C8H10IN B2565508 (3-Iodo-4-methylphenyl)methanamine CAS No. 1261794-25-5

(3-Iodo-4-methylphenyl)methanamine

Cat. No.: B2565508
CAS No.: 1261794-25-5
M. Wt: 247.079
InChI Key: CYAHWTIHSCPOGT-UHFFFAOYSA-N
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Description

(3-Iodo-4-methylphenyl)methanamine is a substituted aromatic amine with the molecular formula C₈H₁₀IN (molecular weight: 247.08 g/mol). Its structure consists of a benzene ring substituted with an iodine atom at position 3, a methyl group at position 4, and a methanamine (-CH₂NH₂) group. This compound is notable for its applications in medicinal chemistry and agrochemical synthesis, particularly as a precursor for bioactive molecules. For example, derivatives of this compound, such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, have been investigated as abiotic elicitors of flavonolignan production in plant cell cultures .

Properties

IUPAC Name

(3-iodo-4-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAHWTIHSCPOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-4-methylphenyl)methanamine typically involves the iodination of 4-methylphenylmethanamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: (3-Iodo-4-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding 4-methylphenylmethanamine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 4-methylphenylmethanamine.

    Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Intermediates :
    • (3-Iodo-4-methylphenyl)methanamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of derivatives that exhibit biological activity against cancer cells and other diseases .
  • Synthesis of Complex Molecules :
    • The compound is employed in organic synthesis to create more complex structures. It can participate in electrophilic aromatic substitution reactions, where the iodine atom can facilitate further modifications or substitutions .
  • Elicitation Studies :
    • Research has indicated that derivatives of this compound can act as abiotic elicitors to enhance the production of flavonoids and other secondary metabolites in plant cultures, particularly in Silybum marianum (milk thistle) callus cultures .
  • Anticancer Potential :
    • Preliminary studies have shown that derivatives of this compound exhibit significant anticancer activity. The National Cancer Institute's Developmental Therapeutics Program has evaluated related compounds, revealing promising results in inhibiting the growth of various human tumor cell lines .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as a therapeutic agent for treating infections. This property is attributed to the presence of the iodine atom, which may enhance its interaction with microbial targets.
  • Anti-inflammatory Effects :
    • Some studies suggest that this compound may modulate inflammatory pathways, potentially interacting with pro-inflammatory cytokines and offering a pathway for therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Description
Anticancer ActivitySignificant inhibition of tumor cell growth; evaluated by NCI protocols
Antimicrobial ActivityEffective against various bacterial strains; potential for infection treatment
Anti-inflammatoryModulates pro-inflammatory cytokines; potential therapeutic applications

Case Studies

  • Elicitation with Derivatives :
    • A study focused on N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide showed enhanced production of silychristin in Silybum marianum after elicitation, indicating the compound's role in enhancing secondary metabolite production .
  • Anticancer Evaluation :
    • In vitro evaluations conducted by the National Cancer Institute revealed that certain derivatives exhibited significant mean growth inhibition rates across multiple cancer cell lines, highlighting their potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of (3-Iodo-4-methylphenyl)methanamine depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with molecular targets through its amine group, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence solubility, stability, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
(3-Iodo-4-methylphenyl)methanamine 3-I, 4-Me, -CH₂NH₂ 247.08 Moderate lipophilicity; used in bioactive amide synthesis .
(4-Iodo-3-methylphenyl)methanamine hydrochloride 4-I, 3-Me, -CH₂NH₂•HCl 283.54 Enhanced water solubility (HCl salt); improved storage stability .
(2-Iodo-4-nitrophenyl)methanamine 2-I, 4-NO₂, -CH₂NH₂ 293.05 Low solubility due to nitro group; intermediate in nitration reactions .
[4-(3-Chlorophenyl)oxan-4-yl]methanamine 3-Cl, oxane ring, -CH₂NH₂ Not reported Structural complexity reduces membrane permeability; explored in CNS drug discovery .
Key Observations:
  • Iodine Position : The isomer (4-iodo-3-methylphenyl)methanamine (iodine at position 4) exhibits higher aqueous solubility in its hydrochloride form compared to the 3-iodo analog due to improved ionic character .
  • Electron-Withdrawing Groups : The nitro group in (2-iodo-4-nitrophenyl)methanamine reduces solubility but enhances electrophilicity, making it reactive in coupling reactions .
  • Heterocyclic Modifications : Compounds like [4-(3-chlorophenyl)oxan-4-yl]methanamine demonstrate how heterocyclic rings alter steric and electronic profiles, affecting receptor binding .

Biological Activity

(3-Iodo-4-methylphenyl)methanamine, a halogenated aromatic amine, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of an iodine atom, which significantly influences its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is an intermediate in organic synthesis, utilized for the preparation of more complex molecules. Its iodine substituent enhances its reactivity, allowing for various chemical transformations such as oxidation, reduction, and substitution reactions. The compound's structure can be represented as follows:

C9H10IN\text{C}_9\text{H}_{10}\text{I}\text{N}

The biological activity of this compound is primarily attributed to its amine group, which can interact with various molecular targets in biological systems. The iodine atom can act as a leaving group in nucleophilic substitution reactions, facilitating interactions with enzymes and receptors. This compound may influence enzyme activity or receptor binding through several mechanisms:

  • Enzyme Inhibition : By binding to active sites of enzymes, it may inhibit their function.
  • Receptor Modulation : It may act as a ligand for certain receptors, altering their signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits potential in various biological contexts:

1. Pharmaceutical Development

The compound is being investigated as a precursor for synthesizing pharmaceuticals due to its ability to form derivatives that may possess enhanced biological activity. For example, halogenated compounds are often explored for their anti-cancer properties .

2. Elicitation Studies

Studies have shown that derivatives of this compound can act as abiotic elicitors in plant systems, enhancing the production of secondary metabolites such as flavonolignans and taxifolin. For instance, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrated significant increases in these metabolites under specific conditions .

3. Chemical Biology

The compound's interactions with biomolecules have been explored in various contexts. It has been suggested that iodine-containing compounds can modulate biological pathways related to neurotransmitter systems and metabolic processes.

Research Findings

A summary of key findings from recent studies is provided in the following table:

StudyCompound TestedBiological EffectKey Findings
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamideElicitation of flavonolignan productionIncreased production observed after 6 hours at specific concentrations
Substituted phenyl dihydro uracil derivativesBinding affinity studiesImproved binding observed with specific substitutions
This compoundEnzyme interaction studiesPotential inhibition of enzymatic activity through receptor binding

Case Study 1: Elicitation Effects

In a study examining the effects of this compound derivatives on Silybum marianum callus cultures, significant increases in flavonolignan production were noted after specific treatment durations and concentrations. The highest increase was recorded at a concentration yielding a 13-fold increase compared to control values after 24 hours .

Case Study 2: Anticancer Potential

Research into halogenated compounds similar to this compound has revealed promising anticancer activities. These compounds often exhibit selective inhibition against cancer cell lines while sparing normal cells, indicating potential therapeutic applications in oncology .

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